

Z-LEHD-FMK: A Technical Guide to a Selective Caspase-9 Inhibitor

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Compound of Interest

Compound Name: Caspase-9 Inhibitor Z-LEHD-FMK

Cat. No.: B1574761

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Abstract

Z-LEHD-FMK is a potent and highly specific tool in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible inhibitor of caspase-9, it provides researchers with the ability to dissect the intricate signaling cascades that govern cellular demise.^[1] This technical guide delves into the core mechanism of action of Z-LEHD-FMK, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate its effective application in research and drug development settings.

Core Mechanism of Action: Selective and Irreversible Inhibition of Caspase-9

Z-LEHD-FMK operates as a highly selective, cell-permeable, and irreversible inhibitor of caspase-9.^{[2][3][4]} Its mechanism hinges on its peptide sequence, Leu-Glu-His-Asp (LEHD), which mimics the natural cleavage site recognized by caspase-9.^{[5][6]} This allows the inhibitor to competitively bind to the active site of the enzyme. The fluoromethyl ketone (FMK) moiety then forms a covalent bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.^{[1][6]}

By targeting caspase-9, Z-LEHD-FMK effectively blocks the intrinsic pathway of apoptosis.^[1] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c

from the mitochondria.[1][7] Cytochrome c then binds to the Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[1][8] Pro-caspase-9 is recruited to this complex, where it undergoes dimerization and auto-activation.[8][9] Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][8] Z-LEHD-FMK intervenes at the critical juncture of caspase-9 activation, thereby preventing the amplification of the apoptotic signal and subsequent cell death.[1]

Data Presentation: Inhibitory Profile of Z-LEHD-FMK

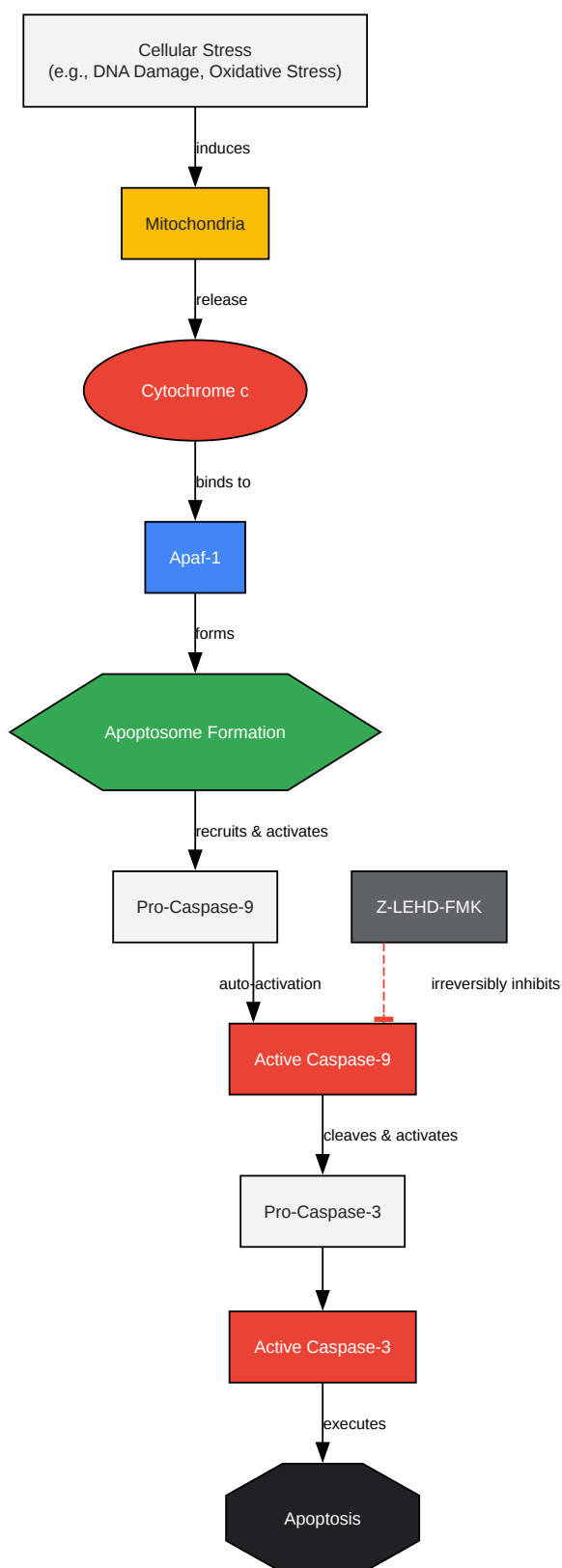
The selectivity of a chemical inhibitor is paramount for its utility in research. While Z-LEHD-FMK is highly selective for caspase-9, it can exhibit inhibitory activity against other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

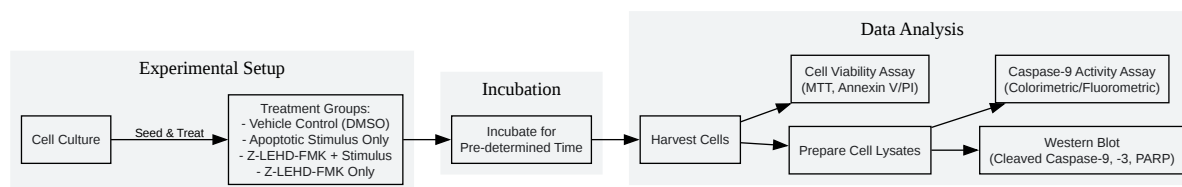
Caspase Target	Reported IC50 of Z-LEHD-FMK	Reference
Caspase-9	1.5 μ M	[10]
Caspase-8	0.70 nM	[10]
Caspase-10	3.59 μ M	[10]

Note: IC50 values can vary between studies and assay conditions. The data from one study surprisingly indicates high potency against Caspase-8, which contradicts its common designation as a specific Caspase-9 inhibitor. This highlights the importance of using inhibitors at the lowest effective concentration and considering potential off-target effects.[10]

Signaling Pathway and Experimental Workflow Visualizations

Intrinsic Apoptotic Pathway and Z-LEHD-FMK's Point of Intervention





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